molecular formula C9H18N2 B1299894 (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 60419-23-0

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No.: B1299894
CAS No.: 60419-23-0
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-SECBINFHSA-N
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Description

(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, also known as (-)-PMP, is a chiral pyrrolidine derivative that has been widely used in the field of medicinal chemistry and drug discovery. (-)-PMP has been studied for its potential applications in the synthesis of various drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines in Cycloaddition Reactions : Pyrrolidines, including (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, are vital in the synthesis of heterocyclic organic compounds. They are used in [3+2] cycloaddition reactions, demonstrating their importance in creating compounds with potential applications in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

  • Synthesis of Enantiomers : The synthesis of both enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, including (R)-1, demonstrates the chemical versatility and the importance of stereochemistry in producing specific enantiomers of pyrrolidines, which can have varying applications based on their configuration (Veith et al., 1997).

Biological and Medicinal Chemistry

  • GPR40 Agonists : Pyrrolidine-containing compounds, including (R)-1 variants, are explored for their potential in treating type 2 diabetes. The binding activity of these compounds to the GPR40 receptor and their effects on insulin and GLP-1 secretion in vitro suggest their importance in medicinal chemistry (Jurica et al., 2017).

  • Stereochemical Diversity in Synthesis : The diverse stereochemical patterns that can be achieved in pyrrolidine synthesis underscore their significance in synthetic and medicinal chemistry. This diversity allows for the creation of compounds with specific biological properties (Adrio & Carretero, 2019).

  • Multisubstituted Pyrrolidines in Drug Molecules : Pyrrolidines are among the top ring systems in drug molecules. Methods for synthesizing multisubstituted pyrrolidines, like this compound, with precise stereochemistry are crucial for the development of densely decorated derivatives, highlighting their role in medicinal chemistry (Tang et al., 2022).

Properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWRMSQRFEIEB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60419-23-0
Record name (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
10 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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